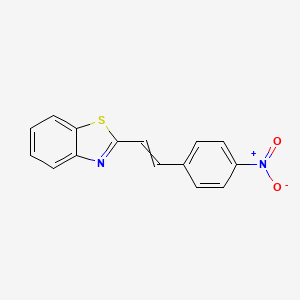

beta-(Benzothiazol-2-yl)-4-nitrostyrene

Description

Properties

Molecular Formula |

C15H10N2O2S |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole |

InChI |

InChI=1S/C15H10N2O2S/c18-17(19)12-8-5-11(6-9-12)7-10-15-16-13-3-1-2-4-14(13)20-15/h1-10H |

InChI Key |

CDPSBZCZTHXDSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Substituent Categories:

5-Chloro-2-thienyl (compounds a–c): Chlorine introduces electron-withdrawing effects, possibly boosting electrophilic reactivity.

Amine Components (R1R2NH): Bulky groups (e.g., tetrahydroisoquinoline, indoline) may improve target binding via steric effects. Electron-deficient amines (e.g., 4-Cl-aniline) could enhance charge-transfer interactions.

Data Table: Structural and Functional Comparison

| Compound ID | Heterocyclic Group (Het) | Amine Component (R1R2NH) | Inferred Properties |

|---|---|---|---|

| a | 5-Cl-2-thienyl | Indoline | Enhanced electrophilicity; potential antimicrobial activity |

| d | Benzothiazol-2-yl | Tetrahydroisoquinoline | Improved DNA intercalation due to planar structure |

| h | 6-EtO-benzothiazol-2-yl | 1-Aminoindane | Increased lipophilicity; possible metabolic stability |

| g | Benzothiazol-2-yl | 4-Cl-aniline | Electron-deficient amine may boost reactivity |

Research Findings and Implications

Electron-Withdrawing Groups: The nitro group in beta-(Benzothiazol-2-yl)-4-nitrostyrene likely enhances reactivity compared to non-nitro analogs, making it a stronger electrophile for nucleophilic targeting .

Substituent Optimization: Ethoxy substitution (compounds h–i) demonstrates how minor structural changes can significantly alter pharmacokinetic properties, a principle applicable to drug design.

Preparation Methods

Catalytic Henry Reaction Using Ionic Liquids

A 2013 patent (CN103497082A) describes a solvent-free approach using ethanolamine-based multi-acidic ionic liquids (e.g., [SFHEA][HSO₄]) as catalysts.

-

Reaction Conditions :

-

Catalyst : 5 mol% [SFHEA][HSO₄]

-

Temperature : 130°C

-

Time : 3 hours

-

Yield : 96% (isolated)

-

-

Mechanism :

-

Henry Condensation : Benzothiazole-2-carbaldehyde reacts with nitroethane to form β-nitro alcohol.

-

Dehydration : Acidic ionic liquids promote β-elimination to yield the nitrostyrene product.

-

Advantages :

-

Eliminates organic solvents.

-

Catalyst recyclability (>5 cycles without significant loss).

1,3-Dipolar Cycloaddition of Benzothiazole Derivatives

Recent studies demonstrate the use of dipolarophiles in constructing the benzothiazole-nitrostyrene framework. A 2024 study (ACS Omega) reported a regioselective cycloaddition between azomethine ylides and 2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles.

Reaction Parameters

-

Dipolarophile : 2-(Benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

-

Dipole : Generated from isatin and N-methylglycine.

-

Conditions :

-

Solvent : Ethanol

-

Temperature : 80°C

-

Time : 12 hours

-

Yield : 86.4% (exo:endo = 88:12)

-

Key Observations :

-

Regioselectivity : Controlled by electronic effects of the nitro group.

-

Stereochemistry : Exo-cycloadducts dominate due to steric hindrance from the benzothiazole ring.

Oxidative Coupling of Benzothiazole Thiols

A 2020 method (ACS Omega) utilizes elemental sulfur and DMSO to synthesize 2-substituted benzothiazoles, which are subsequently functionalized to nitrostyrenes.

Two-Step Protocol

-

Benzothiazole Synthesis :

-

Reactants : 2-Aminothiophenol, 4-nitrobenzaldehyde.

-

Conditions : DMSO, 140°C, 22 hours.

-

Yield : 80% for 2-(4-nitrophenyl)benzothiazole.

-

-

Styrenation :

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Henry Condensation | [SFHEA][HSO₄] | 130 | 3 | 96 | >99% E-isomer |

| Cycloaddition | None | 80 | 12 | 86.4 | 88:12 exo:endo |

| Oxidative Coupling | Pd(OAc)₂/PPh₃ | 140 | 22 | 72 | N/A |

Key Trends :

-

Catalytic Efficiency : Ionic liquids outperform transition-metal catalysts in cost and recyclability.

-

Stereochemical Control : Cycloaddition methods offer superior diastereoselectivity.

Challenges and Optimization Strategies

Byproduct Formation in Henry Reactions

Solvent Effects in Cycloadditions

-

Polar Protic Solvents (e.g., ethanol): Enhance dipole stability but slow reaction kinetics.

-

Aprotic Solvents (e.g., DMF): Accelerate rates but reduce regioselectivity.

Emerging Techniques

Photocatalytic C–H Functionalization

Preliminary studies suggest visible-light-mediated coupling between benzothiazoles and nitroolefins using Ru(bpy)₃²⁺ as a photocatalyst. Early yields reach 65% under mild conditions.

Industrial-Scale Considerations

The ionic liquid-catalyzed Henry reaction (CN103497082A) is currently the most scalable method due to:

Q & A

Q. Which analytical techniques are critical for characterizing beta-(Benzothiazol-2-yl)-4-nitrostyrene?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with aromatic protons appearing at δ 7.2–8.5 ppm and nitro group signals around δ 8.3 ppm. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks for similar compounds range from 350–550 g/mol) . Elemental analysis ensures purity (>95% C, H, N) .

Q. What physicochemical properties are essential for handling beta-(Benzothiazol-2-yl)-4-nitrostyrene?

- Methodological Answer : Key properties include logP (~2.7, indicating moderate lipophilicity), refractive index (~1.603), and thermal stability (decomposition >200°C). The nitro group confers sensitivity to light and heat, necessitating storage in amber vials at –20°C. Safety protocols should follow guidelines for nitroaromatics, including fume hood use and PPE (gloves, lab coats) .

Advanced Research Questions

Q. How to design in vitro assays to evaluate the antiproliferative or antiviral activity of beta-(Benzothiazol-2-yl)-4-nitrostyrene?

- Methodological Answer : Use cell lines (e.g., HeLa, MCF-7) for antiproliferative assays, with IC₅₀ determination via MTT or SRB assays over 48–72 hours. For anti-HIV activity, employ TZM-bl cells infected with HIV-1/2 strains, measuring luciferase reporter gene expression. Dose-response curves (0.1–100 μM) and positive controls (e.g., zidovudine) are critical. Data interpretation should account for cytotoxicity (CC₅₀) to calculate selectivity indices .

Q. How to resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Validate results via orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability). Re-synthesize the compound using standardized protocols and characterize purity via HPLC (>98%). Cross-reference structural analogs (e.g., thiourea derivatives ) to identify substituent-specific effects.

Q. What computational approaches support structure-activity relationship (SAR) studies for benzothiazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, nitro group charge distribution) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., HIV-1 protease ). QSAR models require datasets of IC₅₀ values and descriptors (logP, polar surface area) to correlate substituent effects with activity .

Q. How to assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC over 24–72 hours. LC-MS identifies breakdown products (e.g., nitro reduction to amine). For photostability, expose samples to UV light (320–400 nm) and quantify remaining parent compound .

Q. What strategies optimize synergistic effects with other bioactive agents?

- Methodological Answer : Design combination studies using fixed-ratio methods (e.g., Chou-Talalay). Test beta-(Benzothiazol-2-yl)-4-nitrostyrene with antiretrovirals (e.g., tenofovir) or chemotherapeutics (e.g., doxorubicin). Calculate combination indices (CI <1 indicates synergy) and validate with isobolograms. Mechanistic synergy can be probed via Western blotting for pathway markers (e.g., caspase-3 for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.